molecular formula C24H26O4 B14578655 [2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol CAS No. 61695-32-7

[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol

Cat. No.: B14578655
CAS No.: 61695-32-7
M. Wt: 378.5 g/mol
InChI Key: LEMIREUNQQJICS-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol is an organic compound that belongs to the class of phenylmethanols This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a phenylpropoxy group attached to a phenyl ring, with a methanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-methoxy-5-(1-phenylpropoxy)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or sodium methoxide in methanol.

Major Products Formed

    Oxidation: [2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Benzyloxy)-3-methoxyphenyl]methanol
  • [2-(Benzyloxy)-5-(1-phenylpropoxy)phenyl]methanol
  • [3-methoxy-5-(1-phenylpropoxy)phenyl]methanol

Uniqueness

[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol is unique due to the presence of both benzyloxy and phenylpropoxy groups on the same phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61695-32-7

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

[3-methoxy-2-phenylmethoxy-5-(1-phenylpropoxy)phenyl]methanol

InChI

InChI=1S/C24H26O4/c1-3-22(19-12-8-5-9-13-19)28-21-14-20(16-25)24(23(15-21)26-2)27-17-18-10-6-4-7-11-18/h4-15,22,25H,3,16-17H2,1-2H3

InChI Key

LEMIREUNQQJICS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)OC2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)CO

Origin of Product

United States

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